3-Bromo-5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]pyridine
Description
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c19-16-8-15(9-20-10-16)18(22)21-5-3-14(11-21)12-1-2-17-13(7-12)4-6-23-17/h1-2,7-10,14H,3-6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMUBGMZEIMOIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=CC(=CN=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]pyridine typically involves multiple steps, including the formation of the benzofuran ring, the pyrrolidine ring, and the brominated pyridine ring. One common method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bonds between the different ring systems . The reaction conditions often include the use of palladium catalysts, bases like cesium carbonate, and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and the development of greener chemistry methods to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The benzofuran and pyrrolidine rings can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups on the benzofuran and pyrrolidine rings.
Scientific Research Applications
3-Bromo-5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a lead compound in drug discovery, particularly for its anti-tumor, antibacterial, and antiviral activities.
Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in its mechanism of action.
Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its observed biological activities . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Differences
Core Heterocycles :
- The target compound features a pyridine-pyrrolidine-carbonyl scaffold, whereas analogs like 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine () incorporate fused pyrrolopyridine systems. The latter may exhibit enhanced planarity, affecting π-π stacking interactions in biological targets .
Electronic Properties :
- The sulfonyl group in 3-Bromo-5-(4,4-dimethylpiperidin-1-ylsulfonyl)pyridine () is strongly electron-withdrawing, which may alter the pyridine ring's electron density compared to the carbonyl group in the target compound. This difference could influence reactivity in nucleophilic substitution reactions .
Synthetic Accessibility :
Pharmacological and Industrial Relevance
- Dihydrobenzofuran-containing compounds (e.g., balanophonin derivatives) are known for their roles in phytochemical studies and as precursors for bioactive molecules .
- Pyrrolidine-carbonyl analogs are frequently explored in drug design due to their conformational flexibility and ability to mimic peptide bonds .
Research Findings and Challenges
Biological Activity
3-Bromo-5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of pyridine derivatives with benzofuran and pyrrolidine components. The synthesis typically employs methods such as azomethine ylide cycloaddition, which has been reported to yield high purity and significant quantities of the desired product with minimal by-products .
Anticancer Properties
Recent studies have evaluated the anticancer potential of similar compounds derived from benzofuran and pyrrolidine. For instance, spiro-pyrrolidine derivatives demonstrated notable inhibitory effects on cell viability in human cancer cell lines such as HeLa and CT26. The IC50 values for these compounds were reported to be in the low micromolar range, indicating significant cytotoxicity against cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | TBD |
| Spiro-pyrrolidine derivative | CT26 | 4.5 |
Kinase Inhibition
The compound's structure suggests potential activity as a kinase inhibitor. Kinase inhibitors are crucial in cancer therapy due to their role in regulating cell growth and proliferation. Similar compounds have been shown to selectively inhibit kinases with IC50 values often below 100 nM. For example, a related pyrazole derivative exhibited an IC50 of 27 nM against ALK kinase . Further investigations into the specific kinase inhibition profile of this compound are warranted.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets involved in cellular signaling pathways. The presence of bromine and the carbonyl group may enhance binding affinity to target proteins, potentially leading to altered enzyme activity or receptor modulation.
Case Studies
In a recent study investigating various benzofuran derivatives, researchers found that compounds with similar structural motifs exhibited promising anti-inflammatory and anticancer properties. These studies utilized both in vitro assays and in vivo models to confirm the efficacy of these compounds .
Q & A
Q. What are the optimized synthetic routes for 3-Bromo-5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]pyridine, and how can reaction yields be improved?
Methodological Answer:
- Stepwise Coupling: Begin with brominated pyridine derivatives (e.g., 3-bromo-5-carboxypyridine) and couple with a pyrrolidine intermediate bearing the dihydrobenzofuran moiety via amide bond formation. Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF under nitrogen .
- Yield Optimization: Monitor reaction progress via TLC or LC-MS. Purify intermediates using column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Recrystallization in ethanol or acetonitrile enhances purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?
Methodological Answer:
- Primary Techniques:
- Contradiction Resolution: If NMR and XRD data conflict (e.g., bond angles), cross-validate with IR spectroscopy (amide C=O stretch at ~1650 cm) and computational geometry optimization (DFT) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software tools are recommended?
Methodological Answer:
- Crystallization: Use vapor diffusion with dichloromethane/hexane. Optimize crystal growth at 4°C.
- Data Analysis:
Q. What computational strategies are employed to predict the nonlinear optical (NLO) properties of this compound?
Methodological Answer:
- DFT Calculations: Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to compute hyperpolarizability () and dipole moments. Compare with experimental data from hyper-Rayleigh scattering .
- Solvent Effects: Incorporate polarizable continuum models (PCM) to simulate solvent interactions (e.g., chloroform vs. DMSO) .
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
Methodological Answer:
- Analog Synthesis: Replace the bromine atom with iodine or trifluoromethyl groups (see similar compounds in ). Modify the pyrrolidine ring with methyl or carbonyl substituents.
- In Silico Screening: Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) using PubChem’s 3D conformer database . Validate with in vitro enzyme inhibition assays.
Q. How should researchers address conflicting data between spectroscopic and computational models?
Methodological Answer:
Q. What methodologies assess the compound’s stability under varying pH and thermal conditions?
Methodological Answer:
Q. How do substitution patterns (e.g., bromine vs. methyl groups) influence reactivity in cross-coupling reactions?
Methodological Answer:
- Comparative Studies: Synthesize analogs (e.g., 3-methyl-5-[...]pyridine) and perform Suzuki-Miyaura coupling. Track reaction rates via NMR.
- Electronic Effects: Use Hammett plots to correlate substituent values with reaction yields. Bromine’s electron-withdrawing nature typically accelerates oxidative addition in Pd-catalyzed reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
